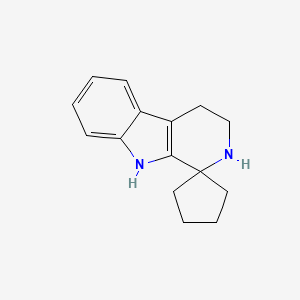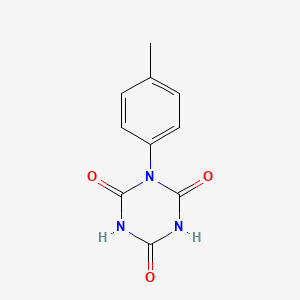
1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by a triazinane ring substituted with a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of 4-methylphenylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the triazinane ring. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazinane ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions typically involve acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like ethanol or acetonitrile.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted triazinane compounds, depending on the specific reagents and conditions used.
科学的研究の応用
1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Methylpropiophenone: An aromatic ketone with similar structural features, used in organic synthesis and pharmaceutical applications.
1-(4-Methylphenyl)piperazine: A compound with a similar 4-methylphenyl group, known for its biological activities and potential therapeutic applications.
Uniqueness: 1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
52063-13-5 |
|---|---|
分子式 |
C10H9N3O3 |
分子量 |
219.20 g/mol |
IUPAC名 |
1-(4-methylphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-4-7(5-3-6)13-9(15)11-8(14)12-10(13)16/h2-5H,1H3,(H2,11,12,14,15,16) |
InChIキー |
AGIGDIUMKXZRTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


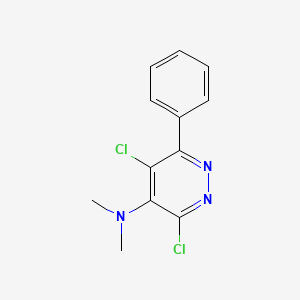
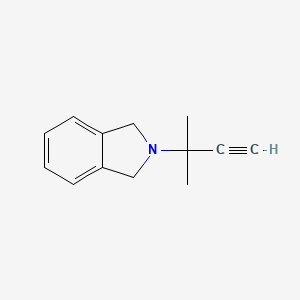

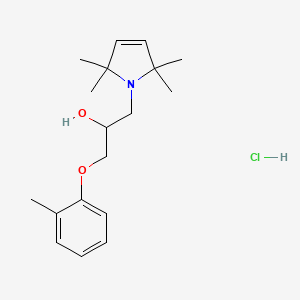
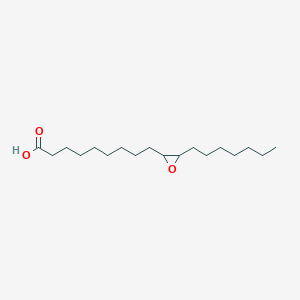
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
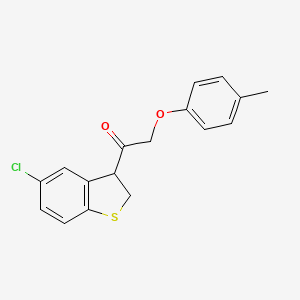

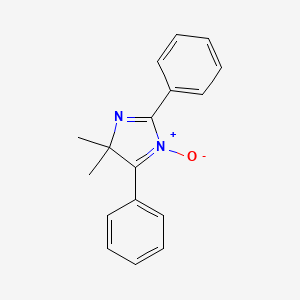
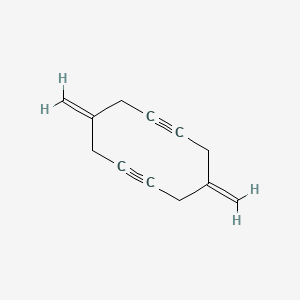
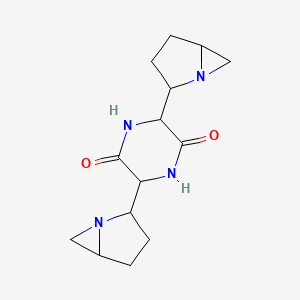
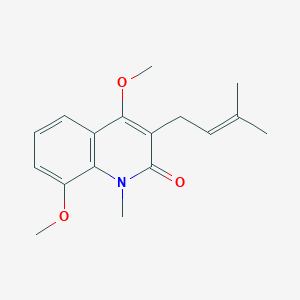
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
